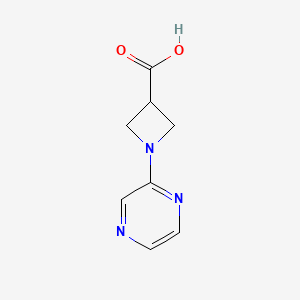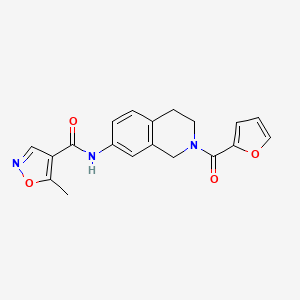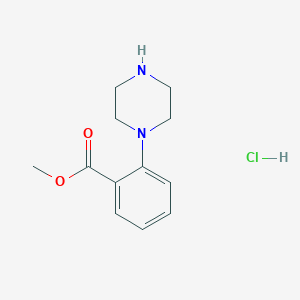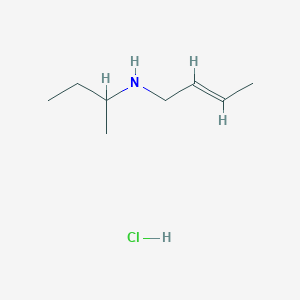
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one, also known as DFPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antibacterial, and antifungal properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to possess antifungal activity against various fungal strains, including Candida albicans.
作用機序
The mechanism of action of 4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been found to inhibit the activity of various enzymes, including DNA topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce oxidative stress, inhibit angiogenesis, and modulate the immune response. This compound has also been found to inhibit the activity of various signaling pathways, including the Akt and MAPK pathways, which are involved in cell survival and proliferation.
実験室実験の利点と制限
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its mechanism of action and therapeutic potential. However, this compound also has some limitations. It is highly reactive and can be toxic in high concentrations. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one has great potential for further research and development. Some possible future directions include:
1. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models.
2. Investigating the potential synergistic effects of this compound with other anticancer drugs to improve its therapeutic efficacy.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Investigating the potential use of this compound as a diagnostic tool for cancer and other diseases.
5. Studying the potential use of this compound in combination with immunotherapy to enhance the immune response against cancer cells.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has great potential for further research and development, and future studies may lead to the development of novel therapies for cancer, bacterial and fungal infections, and other diseases.
合成法
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one can be synthesized using various methods. The most common method involves the reaction of 4-fluorobenzaldehyde with 2,3-dichloro-1,4-dihydropyridazine-6-carboxylic acid in the presence of a base such as potassium carbonate. The resulting compound is then oxidized using a suitable oxidizing agent such as potassium permanganate to obtain this compound.
特性
IUPAC Name |
4,5-dichloro-2-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2O/c11-8-5-14-15(10(16)9(8)12)7-3-1-6(13)2-4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWVNSHAFVCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2897600.png)
![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)


![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)

![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)


![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)
![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)
![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)
![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)